molecular formula C14H19NO2 B1379654 Ethyl 2-benzylpyrrolidine-2-carboxylate CAS No. 1803584-98-6

Ethyl 2-benzylpyrrolidine-2-carboxylate

Cat. No. B1379654
M. Wt: 233.31 g/mol
InChI Key: RZZQCXQPOYGTSJ-UHFFFAOYSA-N
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Description

Ethyl 2-benzylpyrrolidine-2-carboxylate is a chemical compound with the CAS Number: 1803584-98-6 . It has a molecular weight of 233.31 and its molecular formula is C14H19NO2 .


Molecular Structure Analysis

The InChI code for Ethyl 2-benzylpyrrolidine-2-carboxylate is 1S/C14H19NO2/c1-2-17-13 (16)14 (9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-benzylpyrrolidine-2-carboxylate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications

Continuous Flow Synthesis

Ethyl 2-benzylpyrrolidine-2-carboxylate derivatives are synthesized via [3+2] dipolar cycloadditions of unstabilised azomethine ylides under continuous flow conditions. This method facilitates the production of N-benzylpyrrolidine compounds in high yields and demonstrates scalability, signifying its utility in chemical synthesis and industrial applications (Grafton, Mansfield, & Fray, 2010).

Microwave-Assisted Synthesis

Research indicates that microwave-assisted synthesis can efficiently produce 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. This method offers high yields and rapid synthesis times, highlighting the compound's role in antimicrobial applications. One derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, has shown notable antimicrobial potency (Sreekanth & Jha, 2020).

Catalytic Arylation

A study on the arylation of N-phenylpyrrolidine led to a novel method for the direct and selective arylation of sp3 C-H bonds without a directing group, using Ru(H)2(CO)(PCy3)3 as the catalyst. This development opens new pathways for functionalizing pyrrolidine derivatives, including ethyl 2-benzylpyrrolidine-2-carboxylate, for various synthetic applications (Sezen & Sames, 2005).

Biological Applications

Antitumor Activity

The synthesis and evaluation of novel compounds derived from ethyl 2-benzylpyrrolidine-2-carboxylate have shown specific antitumor activity against certain human tumor cell lines. These findings suggest a potential for these derivatives in developing new antitumor agents (Klimova, García, Klimova, Apan, López, Flores‐Álamo, & Martínez García, 2012).

Enzymatic Kinetic Resolution

Studies have also explored the kinetic resolution of compounds using enzymes, demonstrating the versatility of ethyl 2-benzylpyrrolidine-2-carboxylate derivatives in chiral synthesis and their potential in producing enantiomerically pure substances (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).

Safety And Hazards

The safety information for Ethyl 2-benzylpyrrolidine-2-carboxylate includes several hazard statements: H315, H318, H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQCXQPOYGTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzylpyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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